molecular formula C3H8O2 B107902 R-1,2-Propanediol CAS No. 16922-04-6

R-1,2-Propanediol

Cat. No. B107902
CAS RN: 16922-04-6
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-1,2-Propanediol is a chemical compound that is commonly used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields.

Scientific Research Applications

Metabolic Engineering for Bio-based Production

R-1,2-Propanediol (R-1,2-PD) has been the subject of metabolic engineering research. Studies have shown that Escherichia coli can be genetically modified to produce enantiomerically pure R-1,2-PD from glucose. This is achieved by expressing genes like NADH-linked glycerol dehydrogenase and methylglyoxal synthase in E. coli, which results in the anaerobic production of R-1,2-PD. Such advances indicate potential for sustainable production of R-1,2-PD from renewable resources like glucose (Altaras & Cameron, 1999).

Biocatalytic Synthesis from Lactic Acid

Another significant area of research involves the biocatalytic synthesis of R-1,2-PD from lactic acid. In one study, an artificial pathway was designed for this conversion, circumventing the toxicity issues associated with methylglyoxal, a natural intermediate. This process, conducted in engineered E. coli strains, led to the production of high-purity R-1,2-PD from D- or L- lactic acid (Niu & Guo, 2015).

Production in Lactococcus lactis

Research has also demonstrated the production of R- and S-1,2-PD using engineered Lactococcus lactis. This method, involving the transformation of L. lactis strains with specific plasmids for 1,2-PD biosynthesis, resulted in the production of both R- and S-1,2-PD with high optical purity from glucose (Sato et al., 2021).

Industrial Chemical Applications

1,2-Propanediol (1,2-PD) is widely used in industrial applications, such as in the production of alkyd and unsaturated polyester resins. Research has explored ways to produce R-1,2-PD from renewable sources, such as glucose, to replace the current reliance on nonrenewable petroleum-based feedstocks (Niu et al., 2018).

Hydrogenolysis of 1,2-Propanediol

Studies on the hydrogenolysis of 1,2-propanediol for producing biopropanols from glycerol have been conducted. The use of catalysts like Rh/SiO(2) modified with ReO(x) species has shown high activity and selectivity in converting 1,2-propanediol to propanols, a process relevant for sustainable chemical production (Amada et al., 2010).

properties

IUPAC Name

(2R)-propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009429
Record name (-)-1,2-Propanediol
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Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
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Solubility

1000 mg/mL at 20 °C
Record name Propylene glycol
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Product Name

R-1,2-Propanediol

CAS RN

4254-14-2
Record name R-(-)-1,2-Propanediol
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Record name Propylene glycol, (R)-
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Record name (-)-1,2-Propanediol
Source EPA DSSTox
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Record name PROPYLENE GLYCOL, (R)-
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Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-60 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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